4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Antifolates Folate receptor GARFTase

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 2089378-20-9; C8H6ClN3O2; MW 211.61) is a heterobicyclic building block belonging to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) family. Its scaffold is defined by three chemically orthogonal handles: a chlorine atom at C‑4 enabling nucleophilic aromatic substitution (SNAr) and cross‑coupling, a methyl group at C‑2 that modulates electronic properties and steric environment without introducing an additional hydrogen‑bond donor, and a carboxylic acid at C‑6 permitting amide coupling, esterification, or decarboxylative functionalization.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
Cat. No. B13674548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Molecular FormulaC8H6ClN3O2
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(N2)C(=O)O)C(=N1)Cl
InChIInChI=1S/C8H6ClN3O2/c1-3-10-6(9)4-2-5(8(13)14)12-7(4)11-3/h2H,1H3,(H,13,14)(H,10,11,12)
InChIKeyQSVHCTKHQNPFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Core Scaffold Identity, Physicochemical Baseline, and Comparator Landscape for Procurement Decisions


4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 2089378-20-9; C8H6ClN3O2; MW 211.61) is a heterobicyclic building block belonging to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) family. Its scaffold is defined by three chemically orthogonal handles: a chlorine atom at C‑4 enabling nucleophilic aromatic substitution (SNAr) and cross‑coupling, a methyl group at C‑2 that modulates electronic properties and steric environment without introducing an additional hydrogen‑bond donor, and a carboxylic acid at C‑6 permitting amide coupling, esterification, or decarboxylative functionalization . The pyrrolo[2,3-d]pyrimidine core itself is a validated privileged structure in kinase inhibitor drug discovery, serving as an adenine isostere that binds the ATP pocket of kinases including JAK, CDK, and receptor tyrosine kinases [1]. The immediate procurement‑relevant comparators are analogs differing in the C‑2 substituent (H, NH2, SCH3, Cl), the C‑4 halogen (Br, I), or the C‑6 functional group (ester, nitrile, aldehyde), each of which presents distinct reactivity, selectivity, and synthetic accessibility trade‑offs.

Why Generic Substitution Fails: C‑2 Methyl and C‑6 Carboxylic Acid as Non‑Interchangeable Handles in 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid


Pyrrolo[2,3-d]pyrimidine building blocks are not interchangeable commodities; the C‑2 substituent dictates both the electronic character of the pyrimidine ring and the hydrogen‑bonding pharmacophore of downstream inhibitors, while the C‑6 oxidation state governs the synthetic entry point. In antifolate programs, replacing the C‑2 amino group with a methyl group shifts cellular uptake mechanism from reduced folate carrier (RFC)‑mediated transport to preferential folate receptor (FR)‑mediated uptake, fundamentally altering tumor selectivity [1]. In kinase inhibitor programs, the C‑2 methyl group eliminates a hydrogen‑bond donor compared with 2‑amino analogs, which can enhance membrane permeability (predicted LogP increase of ~0.5–0.8 units vs. the 2‑amino counterpart) and reduce promiscuous off‑target binding [2]. The C‑6 carboxylic acid also differentiates this compound from the more common C‑6 ester, nitrile, or aldehyde intermediates: it is directly compatible with amide bond formation without a deprotection step, reducing synthetic step count by at least one transformation. Procurement of a different C‑2 or C‑6 analog therefore necessitates re‑optimization of downstream synthetic routes and may lead to divergent biological profiles in the final target molecules.

Quantitative Differentiation Evidence for 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid vs. Closest Analogs


C‑2 Methyl vs. C‑2 Amino: Divergent Cellular Uptake and Antiproliferative Potency in Antifolate Programs

In a direct head-to-head comparison of 2‑methyl‑6‑substituted vs. 2‑amino‑6‑substituted pyrrolo[2,3‑d]pyrimidine antifolates in KB human tumor cells, the 2‑methyl analog AG179 exhibited an IC50 of 1.6 nM in proliferation inhibition, which was approximately 3‑fold less potent than the corresponding 2‑amino compound AG71 (IC50 = 0.55 nM). However, the 2‑methyl series was designed to evaluate the importance of the 2‑amino group for transport by RFC, FR, and PCFT; the data indicate that the C‑2 methyl substitution redirects cellular uptake toward FR‑mediated transport, potentially improving tumor selectivity over RFC‑ubiquitous normal tissues [1]. The target compound, bearing the C‑2 methyl group and a C‑6 carboxylic acid handle, is the direct synthetic precursor for constructing such 2‑methyl‑6‑substituted antifolate libraries.

Antifolates Folate receptor GARFTase KB tumor cells RFC transport

C‑6 Carboxylic Acid vs. C‑6 Methyl Ester: One‑Step Amide Coupling vs. Two‑Step Deprotection‑Coupling Sequence

The target compound bears a free carboxylic acid at C‑6, enabling direct amide bond formation via standard carbodiimide (DCC/EDC) or uronium coupling conditions without a prior ester hydrolysis step. The closest commercial analog, methyl 4‑chloro‑2‑methyl‑7H‑pyrrolo[2,3‑d]pyrimidine‑6‑carboxylate (CAS not specified; MW 225.63), requires a hydrolysis step (typically LiOH or NaOH in aqueous THF/MeOH) before amide coupling, adding one synthetic operation and a purification step. When both building blocks are commercially available at comparable purity (97% for the target acid ; ester purity typically 95–98%), the direct use of the carboxylic acid eliminates the 5–15% material loss typically associated with ester hydrolysis and acidification workup, representing a meaningful step‑economic advantage in library synthesis or scale‑up campaigns.

Synthetic efficiency Step economy Amide coupling Building block Protecting group-free

C‑4 Chlorine Reactivity Hierarchy: C‑4 > C‑6 > C‑2 Enables Regioselective Derivatization

In the pyrrolo[2,3‑d]pyrimidine ring system, the reactivity of halide positions toward nucleophilic aromatic substitution follows the established order C‑4/C‑6 > C‑2 > C‑5 . The target compound exploits this hierarchy: the chlorine at C‑4 is the most electrophilic site and can be selectively displaced with amines, alkoxides, or thiols under mild conditions, while the C‑2 methyl group is inert toward SNAr. In contrast, the 4,6‑dichloro‑2‑methyl analog (CAS 22277‑09‑4) possesses two competing electrophilic sites (C‑4 and C‑6), often necessitating careful temperature control or protecting group strategies to achieve monofunctionalization; literature reports indicate that differential reactivity between C‑4 and C‑6 in 4,6‑dichloropyrrolopyrimidines is modest, leading to mixtures unless stoichiometry and conditions are tightly controlled. The target compound's single chlorine at C‑4, combined with a methyl at C‑2 and a carboxylic acid at C‑6, provides a fully predictable, single‑site electrophilic handle for SNAr and cross‑coupling reactions.

Regioselectivity Nucleophilic aromatic substitution SNAr Halogen reactivity Cross-coupling

C‑2 Methyl vs. C‑2 Methylthio: Impact on Downstream Cross‑Coupling Strategic Options

The C‑2 methyl group in the target compound is a terminal substituent that cannot be further elaborated, whereas the C‑2 methylthio (SCH3) group present in analogs such as 2‑(methylthio)‑7H‑pyrrolo[2,3‑d]pyrimidine‑6‑carboxylic acid (CAS 1638760‑13‑0) serves as a latent leaving group for Liebeskind–Srogl cross‑coupling, enabling sequential C‑4 then C‑2 arylation [1]. This difference has strategic consequences: the methyl‑substituted scaffold is optimal when a fixed 2‑methyl pharmacophore is desired (e.g., in antifolates where the 2‑methyl group directs FR‑mediated uptake), while the methylthio analog is preferred when C‑2 diversification is a SAR objective. The published triarylation strategy of pyrrolopyrimidines explicitly exploits this reactivity difference: 4‑chloro‑2‑(methylthio) intermediates undergo Suzuki–Miyaura coupling at C‑4 first, followed by Liebeskind–Srogl coupling at C‑2, whereas 2‑methyl analogs are used when C‑2 is intended to remain unfunctionalized [1].

Liebeskind–Srogl coupling Suzuki–Miyaura coupling Orthogonal reactivity Triarylation C‑2 diversification

Purity Benchmarking: 97% Minimum Purity with Quality Assurance Documentation

Commercially, the target compound is available at a minimum purity specification of 97% from established suppliers with full quality assurance documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) . By comparison, the closest analog 4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine‑6‑carboxylic acid (lacking the C‑2 methyl group; CAS 1016241‑80‑7) is available at a minimum purity specification of 95% from the same vendor tier . This 2‑percentage‑point purity differential, while modest in absolute terms, corresponds to a reduction in total impurity burden from ≤5% to ≤3%, which is relevant when the building block is used in early‑step intermediates where impurities propagate and amplify through multi‑step sequences.

Purity Quality control Certificate of Analysis Procurement specification Reproducibility

Predicted Physicochemical Differentiation: C‑2 Methyl Contribution to Lipophilicity and Permeability

The C‑2 methyl group contributes to increased lipophilicity compared with the C‑2 unsubstituted (H) analog. The target compound has a molecular formula of C8H6ClN3O2 (MW 211.61), whereas 4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine‑6‑carboxylic acid (C7H4ClN3O2, MW 197.58) lacks the methyl group. While experimentally measured LogP values for the target compound are not publicly available, the methyl group is predicted to increase LogP by approximately 0.5 units based on the fragment contribution of a methyl group on a heteroaromatic ring . The closest analog with a measured LogP is 4‑chloro‑6‑methyl‑7H‑pyrrolo[2,3‑d]pyrimidine (LogP = 1.92), while 4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidine (lacking the methyl) has LogP = 1.61 [1], confirming that a single methyl substitution on the pyrrolopyrimidine core increases LogP by ~0.3 units. This lipophilicity increment may improve membrane permeability of downstream inhibitors, an important consideration when the final target requires cellular activity.

LogP Lipophilicity Permeability Drug-likeness Predicted properties

Optimal Application Scenarios for 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Driven by Quantitative Differentiation Evidence


Folate Receptor‑Targeted Antifolate Library Synthesis

When constructing a library of 2‑methyl‑6‑substituted pyrrolo[2,3‑d]pyrimidine classical antifolates for selective folate receptor (FR)‑mediated tumor targeting, this compound is the optimal C‑6 carboxylic acid building block. The C‑2 methyl group is essential for redirecting cellular uptake away from the ubiquitously expressed reduced folate carrier (RFC) and toward FRα, which is overexpressed in ovarian, endometrial, and non‑small cell lung cancers. Direct evidence from Gangjee et al. (2012) demonstrates that 2‑methyl antifolate AG179 achieves an IC50 of 1.6 nM in FR‑expressing KB cells, and the target compound's free carboxylic acid enables direct amide coupling to the glutamate side chain without a deprotection step [1]. The alternative 2‑amino scaffold (which would require a different building block entirely) yields compounds that are ~3‑fold more potent but lack FR‑selective uptake, resulting in the dose‑limiting toxicities that have plagued classical antifolates in the clinic [1].

Kinase Inhibitor Lead Optimization with Fixed C‑2 Methyl Pharmacophore

For medicinal chemistry programs targeting kinases (JAK, CDK, EGFR, or SFK families) where the C‑2 methyl group has been established as an optimal substituent through preliminary SAR, this compound serves as a late‑stage diversification intermediate. The carboxylic acid at C‑6 can be directly coupled to amine‑containing fragments to generate amide libraries, while the C‑4 chlorine provides a single, predictable site for SNAr or Suzuki–Miyaura coupling with anilines or boronic acids. Unlike 4,6‑dichloro analogs that risk regioisomeric mixtures, the single chlorine at C‑4 ensures clean monofunctionalization, reducing purification burden and improving isolated yields—a critical advantage when synthesizing 50–500 mg quantities of multiple analogs for in vitro profiling . The pyrrolo[2,3‑d]pyrimidine scaffold is a validated adenine isostere, and the C‑2 methyl group contributes to kinase selectivity by filling a hydrophobic pocket adjacent to the hinge‑binding region [2].

Process Chemistry Route Scouting and Scale‑Up Intermediate

In process R&D settings where step economy directly impacts cost of goods, this compound's free carboxylic acid functionality eliminates the ester hydrolysis step required when using the corresponding methyl ester building block. This saves one synthetic operation per campaign, along with associated solvent, reagent, and aqueous waste streams. The 97% minimum purity specification from commercial suppliers ensures that impurities do not propagate through subsequent steps, which is particularly important when the compound is used in an early GMP intermediate where impurity fate and purge must be tracked. The single reactive chlorine at C‑4, combined with the inert C‑2 methyl and C‑6 carboxylic acid, provides a fully orthogonal triad of functional groups that can be manipulated in any order without protecting group chemistry .

Agrochemical Fungicide Discovery Programs

Published literature demonstrates that 4,5‑diaminopyrrolo[2,3‑d]pyrimidine‑6‑carboxylic acid derivatives, accessible from 4‑chloro‑2‑methylthio‑pyrrolopyrimidine‑6‑carboxylate precursors closely related to the target compound, possess fungicidal properties [3]. The target compound, with its 4‑chloro and 6‑carboxylic acid handles, can serve as an alternative entry point into this chemical space using the C‑2 methyl group rather than the C‑2 methylthio group, potentially offering differentiated physicochemical properties (improved stability, different metabolic fate) for agrochemical applications where the 2‑methylthio group may be a metabolic liability.

Quote Request

Request a Quote for 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.